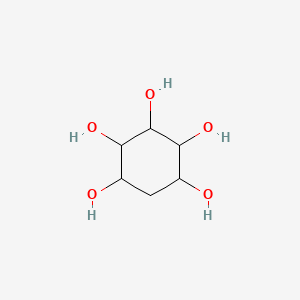
1,2,3,4,5-Cyclohexanepentol
Descripción general
Descripción
1,2,3,4,5-Cyclohexanepentol is a natural product found in Legnephora moorei, Marsdenia, and other organisms with data available.
Aplicaciones Científicas De Investigación
Role in Osmotic Regulation
1,2,3,4,5-Cyclohexanepentol has been identified as a compatible solute in certain microorganisms. For instance, studies have shown that it plays a crucial role in osmoregulation in Schizochytrium sp., where it accumulates under salt stress conditions. The compound was found to be the dominant solute when cells were exposed to increasing concentrations of sodium chloride (NaCl), indicating its importance in cellular adaptation to osmotic stress .
Synthesis and Production
Recent advancements in synthetic biology have highlighted the potential of this compound as a chiral building block for the synthesis of bioactive compounds. A notable study developed an environmentally friendly enzymatic biosystem to produce vibo-quercitol (a related compound) from maltodextrin. This method yielded significant quantities of the compound with high purity and efficiency . This approach not only demonstrates the compound's utility in synthetic chemistry but also its potential for large-scale production.
Diabetes Management
The compound has been explored for its potential therapeutic effects in diabetes management. As a deoxyinositol derivative, it is being investigated for its role in insulin signaling pathways. The synthesis of vibo-quercitol has been proposed as an alternative chiral building block for drugs aimed at controlling blood glucose levels .
Anticancer Research
Research has indicated that cyclohexanepentol derivatives may possess anticancer properties. Compounds derived from this structure are being studied for their ability to inhibit cell growth in various cancer cell lines. For example, chalcone derivatives based on cyclohexanepentol structures have shown promising results in reducing cell viability in lung and colon cancer models . These findings suggest that further exploration of cyclohexanepentol derivatives could lead to the development of new anticancer therapies.
Plant Growth and Stress Resistance
In agricultural research, this compound is being evaluated for its role as a plant growth regulator and stress resistance enhancer. Its ability to function as an osmoprotectant could be beneficial for crops exposed to saline conditions or drought stress . This application underscores its potential utility in enhancing agricultural productivity under challenging environmental conditions.
Propiedades
IUPAC Name |
cyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPKVMRTXBRHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871684 | |
| Record name | 1,2,3,4,5-Cyclohexanepentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62076-18-0 | |
| Record name | 1,2,3,4,5-Cyclohexanepentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















